1-Bromo-2-chloro-3,5-difluorobenzene
Overview
Description
“1-Bromo-2-chloro-3,5-difluorobenzene” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C6H2BrClF2 .
Synthesis Analysis
The synthesis of “1-Bromo-2-chloro-3,5-difluorobenzene” can be achieved by various methods, including halogenation of 2,3-difluorotoluene, bromination of 2,3-difluorobenzaldehyde, and Suzuki-Miyaura coupling reaction of 2,3-difluorobromobenzene with arylboronic acid .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-chloro-3,5-difluorobenzene” can be represented by the formula C6H2BrClF2 . The structure consists of a benzene ring with bromine, chlorine, and two fluorine atoms attached to it.
Chemical Reactions Analysis
“1-Bromo-2-chloro-3,5-difluorobenzene” may be used in the synthesis of potent, orally active Calcitonin gene-related peptide (CGRP) receptor antagonist (BMS-846372). It may also be used in the preparation of 2,3-difluorophenyl (dimethyl)phosphane .
Physical And Chemical Properties Analysis
“1-Bromo-2-chloro-3,5-difluorobenzene” has a molecular weight of 227.43 g/mol . It has a density of 1.676 g/mL at 25 °C (lit.) .
Scientific Research Applications
Electrochemical Fluorination Studies
1-Bromo-2-chloro-3,5-difluorobenzene has been studied in the context of electrochemical fluorination. For instance, Horio et al. (1996) explored the formation mechanisms during the electrolysis of various halobenzenes, including 1-bromo-4-fluorobenzene, in Et4NF·mHF. This study contributed to understanding the side-reactions and formation of different fluorinated compounds (Hirohide Horio et al., 1996).
Vibrational Spectroscopy
The vibrational properties of compounds similar to 1-Bromo-2-chloro-3,5-difluorobenzene have been analyzed. Reddy and Rao (1994) conducted a zero-order normal coordinate analysis on trisubstituted benzenes, including 1-bromo-3,5-difluorobenzene. This work is crucial for understanding the vibrational spectra and making vibrational assignments for these compounds (B. V. Reddy & G. Rao, 1994).
Photodissociation Mechanisms
The photodissociation mechanisms of bromofluorobenzenes, including 1-bromo-2-chloro-3,5-difluorobenzene, have been investigated. Borg (2007) used ab initio methods to study the C–Br photo-fragmentation of bromo-3,5-difluorobenzene (Br-3,5-diFBz), finding an activation energy compatible with observed timescales. Such research helps in understanding the photochemical behavior of halogenated benzene compounds (O. Borg, 2007).
Synthesis and Chemical Transformations
The synthesis and transformation of halogenated benzene derivatives are key areas of research. For example, the study by Wallace et al. (2005) on the synthesis of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene demonstrates the utility of halogenated benzene compounds as scaffolds in molecular receptors (K. Wallace et al., 2005).
properties
IUPAC Name |
1-bromo-2-chloro-3,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLNBNAPLADVTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697607 | |
Record name | 1-Bromo-2-chloro-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-3,5-difluorobenzene | |
CAS RN |
187929-82-4 | |
Record name | 1-Bromo-2-chloro-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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